molecular formula C8H3BrN2O4 B1450679 6-Bromo-2-cyano-3-nitrobenzoic acid CAS No. 1805520-19-7

6-Bromo-2-cyano-3-nitrobenzoic acid

Cat. No.: B1450679
CAS No.: 1805520-19-7
M. Wt: 271.02 g/mol
InChI Key: ZQGRWWVHQKUIMJ-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H3BrN2O4 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyano-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-nitrobenzoic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of 6-amino-2-cyano-3-nitrobenzoic acid.

    Reduction: Formation of 6-bromo-2-cyano-3-aminobenzoic acid.

    Oxidation: Formation of 6-bromo-2-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

6-Bromo-2-cyano-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyano-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-nitrobenzoic acid: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    6-Bromo-2-cyano-4-nitrobenzoic acid: Similar structure but with different substitution pattern, affecting its chemical reactivity and biological activity.

    3-Bromo-2-cyano-4-nitrobenzoic acid: Another isomer with distinct properties due to the position of substituents.

Uniqueness

6-Bromo-2-cyano-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (cyano and nitro) and electron-donating (bromo) groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

6-bromo-2-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)4(3-10)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRWWVHQKUIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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